molecular formula C3H7ClF3NO B1390770 2-(Trifluoromethoxy)ethylamine hydrochloride CAS No. 886050-51-7

2-(Trifluoromethoxy)ethylamine hydrochloride

Cat. No. B1390770
M. Wt: 165.54 g/mol
InChI Key: PKYWPFQIIQKHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethoxy)ethylamine hydrochloride is a heterocyclic organic compound with the molecular formula C3H7F3NOCl and a molecular weight of 165.54 . It is also known by other names such as CTK7E9107, AKOS005259393, AG-A-33110, KB-16034 .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethoxy)ethylamine hydrochloride can be represented by the canonical SMILES string C(COC(F)(F)F)N.Cl . The InChI key for this compound is PKYWPFQIIQKHCB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(Trifluoromethoxy)ethylamine hydrochloride has a boiling point of 105.5ºC at 760 mmHg and a melting point of 189-191ºC . It has 5 H-Bond acceptors and 2 H-Bond donors .

Scientific Research Applications

  • Preformulation Studies : A study conducted by Morita et al. (1995) investigated the preformulation of a 2-(3,4-dimethoxyphenyl)ethylamine derivative. This research is crucial for understanding the properties of such compounds, including 2-(Trifluoromethoxy)ethylamine hydrochloride, during the early stages of drug development, especially for oral administration (Morita et al., 1995).

  • Synthesis for Tracer Compounds : Hong et al. (2008) described the synthesis of tritium-labeled [1,2-3H]ethylamine hydrochloride, used in the production of [N-ethyl-1,2-3H]apadenoson, an adenosine A2a receptor agonist. This kind of research is valuable for creating tracer compounds for scientific studies, including those involving 2-(Trifluoromethoxy)ethylamine hydrochloride (Hong et al., 2008).

  • Corrosion Inhibition : Zhang et al. (2015) examined the use of halogen-substituted imidazoline derivatives, including a compound similar to 2-(Trifluoromethoxy)ethylamine hydrochloride, as corrosion inhibitors for mild steel in acidic solutions. This highlights a potential application of 2-(Trifluoromethoxy)ethylamine hydrochloride in industrial settings for protecting metals from corrosion (Zhang et al., 2015).

  • Chitosan Hydrogel Cross-linking : A study by Karimi et al. (2018) explored the use of tris(2-(2-formylphenoxy)ethyl)amine, a compound structurally related to 2-(Trifluoromethoxy)ethylamine hydrochloride, as a cross-linker in the formation of chitosan hydrogels. These hydrogels have potential applications in drug delivery and other biomedical fields (Karimi et al., 2018).

  • Antibacterial Activity : In the study by Xie et al. (2007), ethylamine hydroxyethyl chitosan, synthesized from chitosan and chloroethylamine hydrochloride (structurally similar to 2-(Trifluoromethoxy)ethylamine hydrochloride), was shown to have antibacterial activities against Escherichia coli. This suggests potential antibacterial applications for similar compounds (Xie et al., 2007).

Safety And Hazards

This compound is classified as having acute oral toxicity (Category 4, H302), causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and specific target organ toxicity with single exposure causing respiratory tract irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin with plenty of soap and water in case of contact, and rinsing eyes cautiously with water for several minutes in case of contact .

properties

IUPAC Name

2-(trifluoromethoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3NO.ClH/c4-3(5,6)8-2-1-7;/h1-2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYWPFQIIQKHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661334
Record name 2-(Trifluoromethoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)ethylamine hydrochloride

CAS RN

886050-51-7
Record name 2-(Trifluoromethoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethoxy)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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